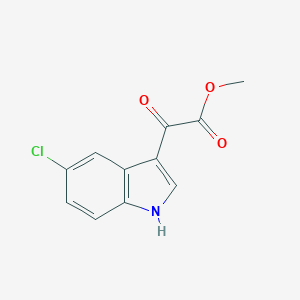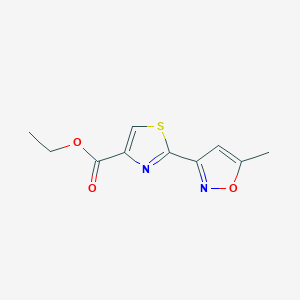
Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate, also known as ethyl oxazolyl thiazole carboxylate, is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. Ethyl oxazolyl thiazole carboxylate has been the subject of research for its potential use in the development of new drugs, as well as for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate is not fully understood. However, it is thought to act by inhibiting the growth and proliferation of cancer cells. This is believed to occur through the disruption of cellular processes involved in cell division and DNA replication.
Biochemische Und Physiologische Effekte
Ethyl oxazolyl thiazole carboxylate has been reported to have several biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate has been reported to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate in lab experiments include its relatively simple synthesis method, its potential use in the development of new drugs, and its ability to exhibit cytotoxic activity against cancer cells. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for optimization of synthesis methods for higher yields and purity.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate. One area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the investigation of its potential use as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
Ethyl oxazolyl thiazole carboxylate has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs, specifically in the treatment of cancer. Studies have shown that Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate exhibits cytotoxic activity against cancer cells, making it a promising candidate for further drug development.
Eigenschaften
CAS-Nummer |
175277-28-8 |
|---|---|
Produktname |
Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate |
Molekularformel |
C10H10N2O3S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-5-16-9(11-8)7-4-6(2)15-12-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
KEJQOOHKWIDPHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)C2=NOC(=C2)C |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


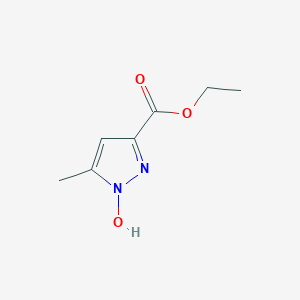
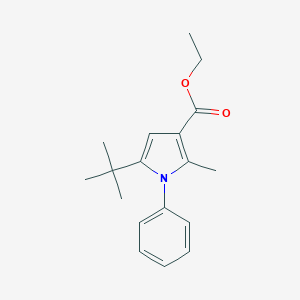
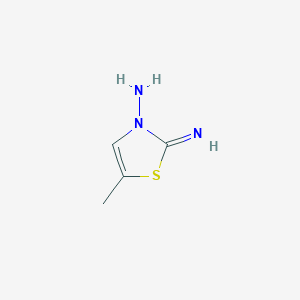
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)
![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
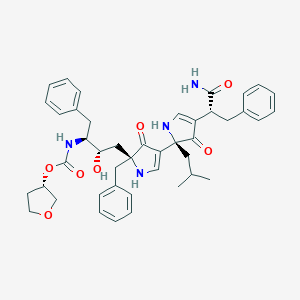
![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
